molecular formula C29H42BClO4Si B13933403 2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane

2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane

Cat. No.: B13933403
M. Wt: 529.0 g/mol
InChI Key: JXTXEEUUVVSZRC-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane is a complex organic compound with a unique structure that includes a naphthalene core, a chloro group, a methoxymethoxy group, a dioxaborolan group, and a tri(propan-2-yl)silane group

Preparation Methods

The synthesis of 2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane involves multiple steps, including the formation of the naphthalene core, the introduction of the chloro and methoxymethoxy groups, and the attachment of the dioxaborolan and tri(propan-2-yl)silane groups. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to form a hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The tri(propan-2-yl)silane group can enhance the compound’s stability and lipophilicity, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C29H42BClO4Si

Molecular Weight

529.0 g/mol

IUPAC Name

2-[2-chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C29H42BClO4Si/c1-19(2)36(20(3)4,21(5)6)15-14-24-26(31)13-12-22-16-23(33-18-32-11)17-25(27(22)24)30-34-28(7,8)29(9,10)35-30/h12-13,16-17,19-21H,18H2,1-11H3

InChI Key

JXTXEEUUVVSZRC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)Cl)C#C[Si](C(C)C)(C(C)C)C(C)C)OCOC

Origin of Product

United States

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